2-(2H-1,3-benzodioxol-5-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a complex organic compound that features a benzodioxole ring and a triazolopyridazine moiety
Preparation Methods
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole ring, followed by the introduction of the triazolopyridazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially altering its electronic properties and reactivity.
Substitution: Both the benzodioxole and triazolopyridazine rings can undergo substitution reactions, where specific substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2H-1,3-benzodioxol-5-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the triazolopyridazine moiety can form hydrogen bonds and other non-covalent interactions with active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole ring but lacks the triazolopyridazine moiety, making it less complex and potentially less versatile in its applications.
2-Benzo[1,3]dioxol-5-yl-8-methoxy-3-nitro-2H-chromene: This compound also contains a benzodioxole ring but has a different functional group, leading to different chemical and biological properties.
(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one: This compound is used as an intermediate in the synthesis of other complex molecules and has different reactivity compared to 2-(2H-1,3-benzodioxol-5-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide.
The uniqueness of this compound lies in its combination of the benzodioxole and triazolopyridazine moieties, which confer distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-16-5-4-13-18-19-14(21(13)20-16)8-17-15(22)7-10-2-3-11-12(6-10)25-9-24-11/h2-6H,7-9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZDPFAKCLCIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CC3=CC4=C(C=C3)OCO4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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